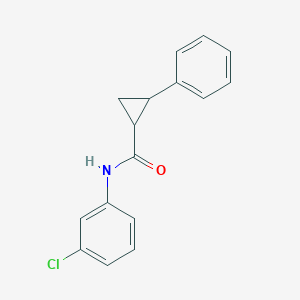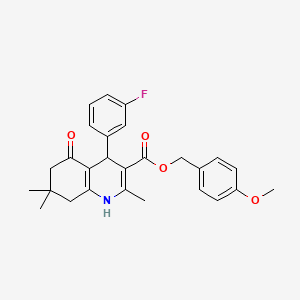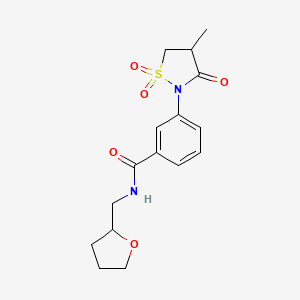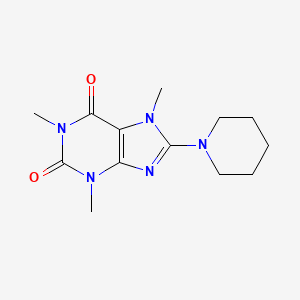![molecular formula C17H22BrNO3 B4962604 ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B4962604.png)
ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising anti-cancer, anti-inflammatory, and anti-viral effects, making it a valuable tool for scientific research.
Mécanisme D'action
Ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate works by inhibiting specific enzymes and signaling pathways within cells. In cancer research, it has been shown to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. In inflammation research, it inhibits the activity of the NLRP3 inflammasome, which is responsible for the production of pro-inflammatory cytokines. In virology research, it inhibits the activity of the NS3 helicase protein, which is essential for viral replication.
Biochemical and Physiological Effects
ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate has been shown to have a range of biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and decrease the activation of immune cells. In virology research, it has been shown to inhibit viral replication and reduce viral load.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for more targeted research. However, one limitation is that its effects may vary depending on the cell type and experimental conditions, which can make it difficult to draw definitive conclusions.
Orientations Futures
There are several potential future directions for research involving ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate. In cancer research, further studies could investigate its potential as a combination therapy with other anti-cancer agents. In inflammation research, it could be studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. In virology research, it could be studied for its potential as a treatment for emerging viral diseases such as COVID-19.
Conclusion
ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate is a small molecule inhibitor that has shown promising results in scientific research for its potential therapeutic applications in cancer, inflammation, and virology. Its specificity for certain enzymes and signaling pathways make it a valuable tool for targeted research, and further studies could lead to new treatments for a range of diseases.
Méthodes De Synthèse
The synthesis of ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate involves a multi-step process that includes the reaction of 3-bromophenylamine with cyclohexanone, followed by the reaction of the resulting intermediate with ethyl oxalyl chloride. The final product is obtained through the hydrolysis of the ethyl ester group.
Applications De Recherche Scientifique
Ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate has been studied for its potential therapeutic applications in various fields of research. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. Inflammation research has demonstrated its ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In virology research, it has been shown to inhibit the replication of certain viruses, including Zika and Dengue.
Propriétés
IUPAC Name |
ethyl 3-(3-bromoanilino)-2-cyclohexyl-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO3/c1-2-22-17(21)15(12-7-4-3-5-8-12)16(20)19-14-10-6-9-13(18)11-14/h6,9-12,15H,2-5,7-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDOETMGYXDJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(3-bromophenyl)carbamoyl]-2-cyclohexylacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4S*)-4-[4-(cyclopentylmethyl)-1-piperazinyl]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4962521.png)
![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)

![5-(dimethylamino)-2-[2-(1H-pyrrol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B4962556.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4962562.png)




![4-ethoxy-N-(1,3,3-trimethyl-1,3-dihydro-3'H-spiro[indole-2,2'-naphtho[1,2-b]furan]-5'-yl)benzenesulfonamide](/img/structure/B4962599.png)
![6-(2,5-dimethylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4962610.png)
![6-benzyl-5-(1-naphthyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4962621.png)
![6-amino-1-benzyl-4-(2-furyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4962624.png)
